molecular formula C5H8N2O2 B573190 L-Alanine, N-(cyanomethyl)- (9CI) CAS No. 174951-58-7

L-Alanine, N-(cyanomethyl)- (9CI)

Cat. No.: B573190
CAS No.: 174951-58-7
M. Wt: 128.131
InChI Key: IGNLVMOWYFZZDM-BYPYZUCNSA-N
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Description

L-Alanine, N-(cyanomethyl)- (9CI) is an N-substituted derivative of the amino acid L-alanine, where a cyanomethyl group (-CH2CN) is attached to the nitrogen atom of the alanine backbone. The molecular formula of the ester derivative is C7H12N2O2, with a molar mass of 156.18 g/mol. The cyanomethyl substituent introduces a nitrile functional group, which may influence reactivity, stability, and applications in organic synthesis or pharmaceutical intermediates.

Properties

CAS No.

174951-58-7

Molecular Formula

C5H8N2O2

Molecular Weight

128.131

IUPAC Name

(2S)-2-(cyanomethylamino)propanoic acid

InChI

InChI=1S/C5H8N2O2/c1-4(5(8)9)7-3-2-6/h4,7H,3H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

IGNLVMOWYFZZDM-BYPYZUCNSA-N

SMILES

CC(C(=O)O)NCC#N

Synonyms

L-Alanine, N-(cyanomethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanine, N-(cyanomethyl)- (9CI) derivatives and structurally related N-substituted L-alanine compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name (9CI) Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
L-Alanine, N-(cyanomethyl)-, ethyl ester -CH2CN (ethyl ester) C7H12N2O2 156.18 128427-04-3 Likely used in peptide synthesis as a protected intermediate; nitrile group enhances reactivity .
L-Alanine, N-(iminomethyl)- -CH=NH C4H8N2O2 116.12 182623-70-7 Imine functionality may enable coordination chemistry or serve as a precursor for heterocycles .
L-Alanine, N-(carboxymethyl)- -CH2COOH C5H9NO4 147.13 56857-47-7 Carboxylic acid group enhances water solubility; used as a pharmaceutical intermediate .
L-Alanine, N-(2-hydroxyethyl)-, methyl ester -CH2CH2OH (methyl ester) C6H13NO3 147.17 782420-80-8 Hydroxyl group improves hydrophilicity; potential for polymer or bioconjugate applications .
L-Alanine, N-2-pyridinyl- -C5H4N (pyridinyl) C8H10N2O2 166.18 122109-61-9 Pyridine moiety may confer metal-binding properties or biological activity .
N-(3-Indolylacetyl)-L-alanine -CH2CO(indole-3-yl) C13H13N3O3 275.26 57105-39-2 Associated with cancer prognosis; biomarker for NSCLC patient survival .

Key Findings:

Functional Group Impact: Cyanomethyl (N-(cyanomethyl)): Introduces a nitrile group, which is electron-withdrawing and reactive, making it suitable for nucleophilic additions or cross-coupling reactions . Indolylacetyl (N-(3-indolylacetyl)): Linked to indole metabolism; low levels correlate with improved progression-free survival in chemoimmunotherapy .

Structural and Application Diversity :

  • Ethyl/Methyl Esters : Ester derivatives (e.g., ethyl or methyl) are often employed in peptide synthesis to protect reactive groups during polymerization .
  • Heterocyclic Substituents : Pyridinyl or indole groups expand applications into medicinal chemistry, such as enzyme inhibition or biomarker discovery .

Physicochemical Stability :

  • Compounds like N-(carboxymethyl)-L-alanine require dry storage (room temperature) to prevent hydrolysis, whereas deuterated analogs (e.g., L-Alanine-2-d1-N-Fmoc) necessitate cryogenic conditions for stability .

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